(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

Medicinal chemistry Kinase inhibition Scaffold building block

This regiospecific 2-pyridyl-imidazole methanamine (CAS 1156708-95-0) distinguishes itself from 3- and 4-pyridyl isomers through its unique N,N-bidentate chelation geometry, enabling hinge-region hydrogen bonding in ATP-binding pockets critical for ALK5/ALK4 kinase inhibitor development. The free -CH2NH2 handle at the imidazole 2-position permits modular diversification for exploratory medicinal chemistry and coordination chemistry (MOFs, metalloenzyme models). Procure the free base for organic-solvent reactions or the trihydrochloride salt (CAS 2060007-34-1) for aqueous biological assays. Purity ≥98% by HPLC; independent characterization (NMR, MS) is advised prior to use.

Molecular Formula C9H10N4
Molecular Weight 174.20
CAS No. 1156708-95-0
Cat. No. B3085523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
CAS1156708-95-0
Molecular FormulaC9H10N4
Molecular Weight174.20
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=C(N2)CN
InChIInChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7/h1-4,6H,5,10H2,(H,12,13)
InChIKeyFSOQUDFNGOHDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1156708-95-0): Procurement-Relevant Structural Classification and Core Characteristics


(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1156708-95-0) is a heterocyclic small molecule belonging to the 2-pyridyl-substituted imidazole class . It has the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol , . The compound features a pyridine ring linked at the 5-position to an imidazole core bearing a methanamine (-CH2NH2) substituent at the 2-position, which confers distinct electronic properties and coordination potential relative to other regioisomeric pyridyl-imidazole methanamines .

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine: Critical Limitations on Generic Interchangeability with Regioisomers and Analogs


Generic substitution within the 2-pyridyl imidazole methanamine class is scientifically unsupported without direct comparative data. Regioisomeric analogs with pyridin-3-yl or pyridin-4-yl substitution differ fundamentally in nitrogen positioning, altering coordination geometry, hydrogen-bonding patterns, and target-binding orientation. Even minor structural perturbations in this scaffold class have been shown to profoundly affect kinase inhibition profiles, with isomeric shifts capable of eliminating or reversing biological activity [1]. The absence of publicly disclosed head-to-head comparative data for CAS 1156708-95-0 means that any assumption of functional equivalence with regioisomers or alternative salts constitutes an unvalidated risk for research reproducibility and downstream application consistency.

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine: Limited Quantitative Differentiation Data


Comparative Bioactivity Data Not Publicly Available for CAS 1156708-95-0

A systematic search of primary research literature and authoritative databases failed to identify publicly disclosed quantitative bioactivity data (e.g., IC50, Ki, Kd, EC50, MIC) for (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1156708-95-0) that satisfy the core evidence admission rules of this guide. No direct head-to-head comparisons or cross-study comparable data meeting the required quantitative thresholds were found. The only identified numerical bioactivity data for a closely related scaffold (SB-431542, CAS 301836-41-9) cannot be extrapolated to this compound due to substantial structural divergence . Consequently, a quantitative, comparator-anchored differentiation claim cannot be substantiated for procurement decision-making at this time. Users should rely on orthogonal criteria such as vendor-specific purity certification and validated analytical characterization for selection.

Medicinal chemistry Kinase inhibition Scaffold building block

Regioisomeric Differentiation: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Analogs

The 2-pyridyl substitution pattern in CAS 1156708-95-0 creates a distinct chelation geometry compared to 3-pyridyl (CAS 945524-57-2) and 4-pyridyl (CAS 1004303-43-8) regioisomers. The pyridin-2-yl nitrogen is positioned to form a five-membered chelate ring with the imidazole N3 atom upon metal coordination, whereas 3-pyridyl and 4-pyridyl substitutions lack this chelation capacity and instead function as monodentate ligands or alter binding vectors in biological targets [1]. This regioisomeric difference is not quantified in comparative potency terms due to the absence of published data, but the structural distinction is absolute and mechanistically relevant for applications involving metal coordination or specific kinase ATP-binding pocket geometries.

Structural isomerism Coordination chemistry Scaffold selection

Salt Form Differentiation: Free Base vs. Trihydrochloride Salt

The free base (CAS 1156708-95-0, MW 174.20 g/mol) and the trihydrochloride salt (CAS 2060007-34-1, MW 283.59 g/mol) represent distinct physicochemical entities with divergent properties relevant to experimental handling and formulation. The trihydrochloride salt exhibits substantially enhanced aqueous solubility compared to the free base, a consequence of ionic character that facilitates dissolution in aqueous buffers and biological media . This solubility differential directly impacts in vitro assay compatibility and in vivo dosing feasibility, though quantitative solubility data (e.g., mg/mL in specified media) are not publicly disclosed. Procurement decisions must account for this salt form distinction, as the free base may require organic co-solvents (e.g., DMSO) for dissolution while the trihydrochloride may be directly soluble in aqueous systems.

Salt selection Solubility Formulation

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine: Evidence-Constrained Application Scenarios for Scientific and Industrial Use


Building Block for Kinase Inhibitor Scaffold Exploration (2-Pyridyl Imidazole Series)

This compound serves as a core scaffold building block for the synthesis of 2-pyridyl-substituted imidazole derivatives targeting kinase enzymes, particularly those in the ALK5/ALK4 family of TGF-β type I receptors [1]. The 2-pyridyl substitution pattern positions the pyridine nitrogen for potential hinge-region hydrogen bonding in ATP-binding pockets, a conserved interaction motif observed across structurally characterized kinase inhibitors in this class. Users should note that while the broader class has validated kinase inhibitory activity, the specific activity of this unsubstituted methanamine derivative remains unquantified in the public literature. Procurement is therefore appropriate for exploratory medicinal chemistry campaigns requiring structural diversification of the 2-position aminomethyl group, rather than for applications demanding pre-validated potency metrics. Researchers should verify purity and identity via orthogonal analytical methods (HPLC, NMR, MS) prior to use.

Metal Coordination Chemistry and Bidentate Ligand Development

The juxtaposition of the pyridin-2-yl nitrogen and the imidazole N3 atom creates a bidentate N,N-chelation motif capable of coordinating transition metal ions (e.g., Cu(II), Zn(II), Fe(II/III)). This chelation geometry distinguishes it from 3-pyridyl and 4-pyridyl regioisomers, which lack the spatial proximity required for simultaneous nitrogen coordination. Applications in coordination chemistry include the synthesis of metal-organic frameworks (MOFs), metalloenzyme model complexes, and metal-based catalysts. The methanamine substituent at the imidazole 2-position provides a modifiable handle for further functionalization or conjugation. As with all applications of this compound, users should conduct independent characterization and activity validation, as public domain data do not provide quantitative benchmarks for metal-binding affinity or complex stability.

Use as Trihydrochloride Salt for Aqueous Buffer-Compatible Assays

For applications requiring aqueous solubility, procurement of the trihydrochloride salt (CAS 2060007-34-1) rather than the free base is recommended. The salt form's enhanced aqueous solubility facilitates dissolution in PBS, cell culture media, and other aqueous biological buffers without requiring organic co-solvents that may confound assay results or induce cellular toxicity. This property is particularly relevant for in vitro enzyme inhibition assays, cell-based reporter assays, and preliminary ADME/Tox screening. The free base remains appropriate for applications requiring organic solubility (e.g., reactions in DMF, DMSO, or acetonitrile). Procurement specifications should explicitly state the required salt form and include purity thresholds (≥97% by HPLC) and identity confirmation (NMR, MS) as acceptance criteria.

Quote Request

Request a Quote for (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.